molecular formula C18H14ClF3N4O2S B3006028 1-(1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 1903639-19-9

1-(1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B3006028
CAS No.: 1903639-19-9
M. Wt: 442.84
InChI Key: VXDQJOLUKXMZEU-UHFFFAOYSA-N
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Description

1-(1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C18H14ClF3N4O2S and its molecular weight is 442.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis of Triazole Derivatives : A study by Meshcheryakov & Shainyan (2004) discusses the synthesis of 2-Phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole, a compound structurally similar to the one . The research focuses on the chemical synthesis process.

  • Antimicrobial Activity of Azetidinone Derivatives : Shah et al. (2014) synthesized azetidin-2-one derivatives, which were tested for their antibacterial and antifungal activities. These compounds share structural similarities with the triazole compound , providing insights into possible biological activities (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).

  • Antibacterial and Antifungal Properties : Research by Sreerama et al. (2020) on sulfonyl-1H-1,2,3-triazolyl-thiomorpholine derivatives demonstrates potential antibacterial and free radical scavenging activities. This study highlights the biological potential of triazole derivatives.

Structural Studies and Synthesis Methods

  • X-ray Powder Diffraction Analysis : A study by Dey et al. (2015) utilized X-ray powder diffraction to analyze triazole derivatives. This research provides valuable information about the structural properties of compounds similar to the one .

  • Novel Synthesis Methods : Research by Jeon, Kim, & Park (2001) focuses on novel synthesis methods for azetidin-2-one derivatives. This study can offer insights into innovative approaches for synthesizing structurally related compounds.

Pharmaceutical Applications

  • Anti-Tubercular Agents : Thomas, George, & Harindran. (2014) explored azetidinone derivatives containing 1,2,4-triazole for anti-tubercular activity. This study provides an example of the potential pharmaceutical applications of triazole compounds (Thomas, George, & Harindran., 2014).

  • Dual PPARalpha/delta Agonist Effects : A study by Ciocoiu et al. (2010) discusses the synthesis of triazole analogues with potent agonist activities. This research highlights the compound's potential in therapeutic applications.

  • Caspase-3 Inhibitors : Research on isatin 1,2,3-triazoles by Jiang & Hansen (2011) demonstrates their efficacy as potent inhibitors against caspase-3, indicating potential applications in medical research and therapy.

Properties

IUPAC Name

1-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N4O2S/c19-16-7-6-14(8-15(16)18(20,21)22)29(27,28)25-9-13(10-25)26-11-17(23-24-26)12-4-2-1-3-5-12/h1-8,11,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDQJOLUKXMZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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